An In-depth Technical Guide to the Chemical Structure of 2-(1H-benzimidazol-2-yl)propan-2-ol
An In-depth Technical Guide to the Chemical Structure of 2-(1H-benzimidazol-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol, a member of the pharmacologically significant benzimidazole family of heterocyclic compounds. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established principles of benzimidazole chemistry. We present a detailed, plausible synthetic protocol for its preparation via the Phillips condensation reaction. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on closely related, characterized analogs, providing a valuable reference for its identification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatile core is present in numerous FDA-approved drugs, highlighting its therapeutic importance.
The biological activities of benzimidazole derivatives are diverse and well-documented, encompassing:
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Anticancer properties: Certain benzimidazoles function as antineoplastic agents.[2]
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Antimicrobial effects: The scaffold is a key component in various antibacterial and antifungal drugs.[2]
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Antiviral activity: Benzimidazole derivatives have shown promise as antiviral agents.[2]
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Other therapeutic applications: They have also been investigated for their roles as antihypertensives, anti-inflammatory agents, and analgesics.[2]
The 2-substituted benzimidazoles are a particularly important class of these compounds. The substituent at the 2-position significantly influences the molecule's steric and electronic properties, and consequently its biological activity. The introduction of a tertiary alcohol group, as in 2-(1H-benzimidazol-2-yl)propan-2-ol, can enhance solubility and provide a potential site for further chemical modification or metabolic activity.
This guide focuses on providing a detailed understanding of the chemical nature of 2-(1H-benzimidazol-2-yl)propan-2-ol, a molecule of interest for its potential applications in drug discovery and development.
Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol: A Plausible Approach
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction .[3][4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[3] For the synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol, the logical precursors are o-phenylenediamine and 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid).
Experimental Protocol: Phillips Condensation
This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.[3][5] Optimization of reaction time and temperature may be necessary to achieve the highest yield.
Materials:
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o-Phenylenediamine
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2-Hydroxy-2-methylpropanoic acid
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4 M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
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Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution
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Ethanol
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Water
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Activated charcoal
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and 2-hydroxy-2-methylpropanoic acid (1.1 equivalents).
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Acid Addition: Add a suitable amount of 4 M HCl or a catalytic amount of PPA to the flask. The acid acts as a catalyst to facilitate the condensation.
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Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.
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Neutralization and Precipitation: Neutralize the solution by slowly adding a saturated solution of NaHCO₃ or a dilute NH₄OH solution until the pH is approximately 7. The product will precipitate out of the solution.
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Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from an ethanol-water mixture. If the product is colored, it can be decolorized by treating the hot solution with activated charcoal before filtration.
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Drying: Dry the purified crystals in a vacuum oven to obtain pure 2-(1H-benzimidazol-2-yl)propan-2-ol.
Structural Elucidation: A Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methyl protons of the propan-2-ol group, and the exchangeable protons of the N-H and O-H groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-4, H-7) | 7.50 - 7.70 | Multiplet | 2H | The protons ortho to the imidazole ring are typically deshielded. |
| Aromatic (H-5, H-6) | 7.10 - 7.30 | Multiplet | 2H | The protons meta to the imidazole ring are generally more shielded. |
| N-H | ~12.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary depending on the solvent and concentration. This proton is exchangeable with D₂O. |
| O-H | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on hydrogen bonding. This proton is also exchangeable with D₂O. |
| Methyl (-CH₃) | ~1.60 | Singlet | 6H | The two methyl groups are equivalent and appear as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C-2) | ~155 | The carbon at the 2-position of the benzimidazole ring is significantly deshielded due to the two adjacent nitrogen atoms. |
| Quaternary Aromatic (C-3a, C-7a) | ~135 - 143 | The carbons at the fusion of the benzene and imidazole rings. |
| Aromatic CH (C-4, C-7) | ~122 | |
| Aromatic CH (C-5, C-6) | ~115 | |
| Quaternary Alcohol (-C(OH)-) | ~70 | The carbon bearing the hydroxyl group. |
| Methyl (-CH₃) | ~28 | The two equivalent methyl carbons. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3400 - 3200 | Broad | The broadness is due to hydrogen bonding. |
| N-H Stretch | 3300 - 3100 | Medium, Broad | This may overlap with the O-H stretch. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong | |
| C=N Stretch | 1620 - 1580 | Medium | Characteristic of the imidazole ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | |
| C-O Stretch | 1150 - 1050 | Strong | Characteristic of the tertiary alcohol. |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Notes |
| 176 | [M]⁺ | The molecular ion peak. |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 158 | [M - H₂O]⁺ | Loss of a water molecule. |
| 118 | [Benzimidazole]⁺ | Fragmentation leading to the stable benzimidazole cation. |
Potential Applications and Future Directions
Benzimidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[2] The introduction of a tertiary alcohol moiety in 2-(1H-benzimidazol-2-yl)propan-2-ol could modulate its pharmacokinetic properties, such as solubility and metabolic stability, compared to other 2-substituted benzimidazoles.
Potential areas of investigation for this compound and its derivatives include:
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Anticancer research: Screening for cytotoxic activity against various cancer cell lines.
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Antimicrobial studies: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
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Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes implicated in disease pathways.
The hydroxyl group also serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed theoretical framework for the synthesis and structural characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol. By leveraging established synthetic methodologies, specifically the Phillips condensation, a plausible and detailed experimental protocol has been outlined. Although direct experimental spectroscopic data is not currently available in the public domain, a comprehensive analysis of expected NMR, IR, and mass spectrometry data has been presented based on the known spectral properties of analogous benzimidazole derivatives. This guide serves as a valuable resource for researchers and drug development professionals, offering a solid foundation for the synthesis, identification, and further investigation of this promising benzimidazole derivative.
References
- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 2012, 4 (3):1292-1295.
- 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molecules 2012, 17(7), 8490-8496.
- Synthesis, characterization, crystal structure and antitubercular activity of transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. Journal of Molecular Structure, 2017, 1149, 439-448.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023, 5(2), 1-8.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
- o-PHENYLENEDIAMINE. Organic Syntheses, Coll. Vol. 2, p.501 (1943); Vol. 19, p.70 (1939).
- An In-Depth Technical Guide to 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules 2023, 28(13), 5229.
- ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2012, 5(4), 523-526.
- tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Properties. U.S. Environmental Protection Agency.
- Synthesis of 2-hydroxybenzimidazole. PrepChem.
- 1H NMR spectra. The Royal Society of Chemistry.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2013, 3(3), 649-658.
- Synthesis, characterization and anti-microbial studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(11), 4937-4940.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2021, 225, 113797.
- tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E, 2012, 68(12), o3329.
- Benzimidazole synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 2013, 4(8), 3180-3184.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021, 11(62), 39366-39380.
- 3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - 1H NMR Spectrum. SpectraBase.
- 2-Benzimidazolepropanol. PubChem.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 2017, 21(1), S109-S115.
- Benzimidazole 13C NMR Spectrum. ChemicalBook.
- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.
- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 2016, 61(11-12), 899-906.
- 2-(1H-BENZO[D]IMIDAZOL-2-YL)ETHANOL. Sigma-Aldrich.
- N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide. Santa Cruz Biotechnology.
- 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook.
- ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][5]DIAZEPINES. HETEROCYCLES, 2011, 83(12), 2689-2735.
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 2021, 11(54), 34225-34229.
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 2009, 78(2), 351-364.
